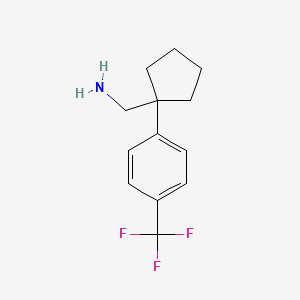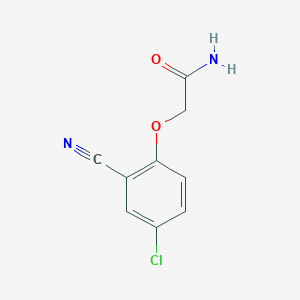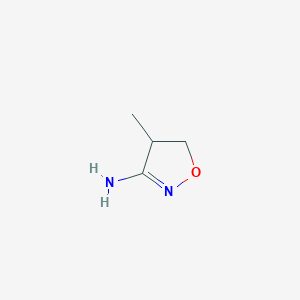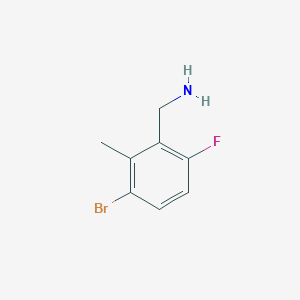![molecular formula C10H19ClN2S B11733652 [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)
[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride: is a chemical compound that features a dimethylaminoethyl group and a methylthiophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride typically involves the reaction of 2-(dimethylamino)ethylamine with 3-methylthiophen-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the dimethylaminoethyl group.
Substitution: The compound can participate in substitution reactions, especially at the methyl group attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the dimethylaminoethyl group.
Substitution: Halogenated derivatives of the thiophene ring.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology
In biological research, the compound can be used as a reagent for modifying biomolecules or as a probe for studying biochemical pathways.
Medicine
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism by which [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can interact with nucleophilic sites, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine hydrochloride
- [2-(Dimethylamino)ethyl][(4-methylphenyl)methyl]amine hydrochloride
- [2-(Dimethylamino)ethyl][(2-thienyl)methyl]amine hydrochloride
Uniqueness
The presence of the methylthiophenylmethyl group in [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, leading to different biological and chemical behaviors.
Propriétés
Formule moléculaire |
C10H19ClN2S |
|---|---|
Poids moléculaire |
234.79 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H18N2S.ClH/c1-9-4-7-13-10(9)8-11-5-6-12(2)3;/h4,7,11H,5-6,8H2,1-3H3;1H |
Clé InChI |
SKFZWYGTOLRKTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CNCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733572.png)
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)
![2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11733577.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)
![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733619.png)
![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)

![1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11733646.png)

